Cas no 1804152-99-5 (2-Amino-5,7-dibromo-1H-benzimidazole)
2-Amino-5,7-dibromo-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5,7-dibromo-1H-benzimidazole
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- Inchi: 1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12)
- InChI Key: RNSCZSCQDLASAE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1N=C(N)N2)Br
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- XLogP3: 2.5
- Topological Polar Surface Area: 54.7
2-Amino-5,7-dibromo-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061007902-250mg |
2-Amino-5,7-dibromo-1H-benzimidazole |
1804152-99-5 | 98% | 250mg |
$871.78 | 2022-04-02 | |
| Alichem | A061007902-500mg |
2-Amino-5,7-dibromo-1H-benzimidazole |
1804152-99-5 | 98% | 500mg |
$1,355.91 | 2022-04-02 | |
| Alichem | A061007902-1g |
2-Amino-5,7-dibromo-1H-benzimidazole |
1804152-99-5 | 98% | 1g |
$2,181.61 | 2022-04-02 |
2-Amino-5,7-dibromo-1H-benzimidazole Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-Amino-5,7-dibromo-1H-benzimidazole
Comprehensive Overview of 2-Amino-5,7-dibromo-1H-benzimidazole (CAS No. 1804152-99-5)
2-Amino-5,7-dibromo-1H-benzimidazole (CAS No. 1804152-99-5) is a high-value benzimidazole derivative widely recognized for its versatile applications in pharmaceutical research, organic synthesis, and material science. This compound features a dibromo-substituted benzimidazole core, which enhances its reactivity and utility in cross-coupling reactions, making it a sought-after intermediate for drug discovery and advanced material development. Researchers and industry professionals frequently search for terms like "2-Amino-5,7-dibromo-1H-benzimidazole synthesis," "CAS 1804152-99-5 applications," and "benzimidazole derivatives in drug design," reflecting its growing relevance in cutting-edge scientific fields.
The structural uniqueness of 2-Amino-5,7-dibromo-1H-benzimidazole lies in its amino and bromo functional groups, which facilitate selective modifications for tailored applications. Recent studies highlight its potential in designing kinase inhibitors and antimicrobial agents, aligning with the rising demand for novel therapeutic compounds. Searches for "halogenated benzimidazoles in medicine" and "bromo-substituted heterocycles" underscore its prominence in addressing global health challenges, such as antibiotic resistance and targeted cancer therapies. Its CAS No. 1804152-99-5 is often referenced in patent literature, further validating its industrial significance.
From a synthetic chemistry perspective, 2-Amino-5,7-dibromo-1H-benzimidazole serves as a pivotal building block for palladium-catalyzed reactions, including Suzuki and Buchwald-Hartwig couplings. These transformations are critical for constructing complex molecules in agrochemicals and electronic materials. Queries like "benzimidazole-based OLED materials" and "cross-coupling with dibromo benzimidazoles" reflect its intersection with sustainable technology trends. Additionally, its stability and solubility profiles make it a preferred choice for high-throughput screening in drug development pipelines.
Environmental and regulatory considerations are also integral to discussions around 2-Amino-5,7-dibromo-1H-benzimidazole. As industries prioritize greener chemistry, researchers explore "eco-friendly synthesis of halogenated benzimidazoles" and "biodegradable intermediates." The compound’s CAS No. 1804152-99-5 is frequently cited in compliance databases, ensuring adherence to safety standards without compromising performance. This balance between innovation and sustainability drives its adoption in green pharmaceutical manufacturing.
In summary, 2-Amino-5,7-dibromo-1H-benzimidazole (CAS No. 1804152-99-5) exemplifies the convergence of chemical versatility and practical utility. Its role in advancing drug discovery, material science, and catalysis positions it as a cornerstone in modern chemistry. By addressing trending topics like "precision medicine" and "sustainable synthesis," this compound continues to inspire breakthroughs across multidisciplinary research landscapes.
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